molecular formula C15H14Cl2O3 B599782 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one CAS No. 148476-22-6

3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B599782
CAS No.: 148476-22-6
M. Wt: 313.174
InChI Key: KIKARNYYJSEROI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O3/c16-9-4-5-10(11(17)8-9)12-13(18)15(20-14(12)19)6-2-1-3-7-15/h4-5,8,18H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKARNYYJSEROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30894959
Record name 4-Hydroxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30894959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148476-22-6
Record name 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148476-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAJ-2510
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148476226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30894959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAJ-2510
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7IB840UY2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one typically involves the reaction of 2,4-dichlorophenyl acetic acid with a suitable spirocyclic ketone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but is optimized for large-scale production with enhanced safety and efficiency measures .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioactivity

The 4-hydroxy group in the spirocyclic enol structure is a key site for derivatization. Modifications here alter lipophilicity, stability, and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name & Substituent at Position 4 Molecular Weight (g/mol) Key Properties Applications
3-(2,4-Dichlorophenyl)-4-hydroxy-... (Parent enol) 313.17 High polarity due to -OH; moderate thermal stability Intermediate for spirodiclofen; metabolite in residue analysis
Spirodiclofen (4-O-2,2-dimethylbutanoate ester) 411.27 Enhanced lipophilicity; lower water solubility Broad-spectrum acaricide
4-Benzyloxy derivative (OCH₂C₆H₅) 447.29 Increased steric bulk; C-H···O hydrogen bonding in crystal lattice Research compound for pesticidal optimization
Heptanoate ester (O-CO-C₆H₁₃) 467.38 Higher logP; prolonged environmental persistence Experimental acaricide with potential for extended efficacy
Azaspiro analogs (e.g., 1-azaspiro[4.5]dec-3-en-2-one) Varies Nitrogen substitution alters electronic properties Investigational antitumor agents

Impact of Substituents on Physical-Chemical Properties

  • Polarity and Solubility : The 4-hydroxy form exhibits higher water solubility compared to its esterified analogs (e.g., spirodiclofen), making it more mobile in environmental matrices but less bioavailable as a pesticide .
  • Thermal Stability: Esters like spirodiclofen and the heptanoate derivative have higher boiling points (>500°C) due to increased molecular weight and reduced hydrogen bonding .
  • Crystal Packing : Derivatives like the 4-benzyloxy analog stabilize via intermolecular C-H···O and C-H···Cl interactions, as shown in X-ray studies .

Biological Activity

3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one, commonly referred to as a spiro compound, has garnered attention for its potential biological activities. This article synthesizes existing research on its pharmacological properties, mechanisms of action, and ecological implications.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • CAS Number : 148476-22-6
  • Molecular Formula : C15H14Cl2O3
  • Melting Point : 249-250 °C
  • Purity : 95% .

Research indicates that this compound may exert its biological effects through modulation of various biochemical pathways. Its structural features suggest potential interactions with protein targets, particularly those involved in signaling pathways.

Inhibition Studies

A study examining the inhibition of the Type III Secretion System (T3SS) in pathogenic bacteria highlighted that high concentrations of similar spiro compounds can significantly downregulate gene expression related to virulence factors. Although specific data on this compound is limited, it suggests a potential for antimicrobial activity .

Antimicrobial Effects

While direct studies on this compound are scarce, its analogs have demonstrated significant antimicrobial properties. For instance:

  • Inhibition of Pathogen Secretion : Compounds with similar structures have shown up to 50% inhibition of pathogen secretion at high concentrations .

Toxicological Profile

The compound exhibits acute toxicity when ingested or upon skin contact:

  • Harmful if swallowed (H302)
  • Causes skin irritation (H315) .

Ecotoxicity and Environmental Impact

Studies assessing the environmental fate of this compound indicate that it may pose risks to biodiversity and human health. However, specific ecotoxicological data remain limited. The following points summarize the available findings:

  • Stability : The compound is stable across a range of pH levels (pH 4 to pH 9).
  • Soil Mobility : Classified as having low mobility in soil environments .

Case Studies and Research Findings

A review of literature reveals several relevant case studies that highlight the biological activity and potential applications of spiro compounds:

StudyFindings
Pendergrass et al. (2021)Investigated spiro compounds for their ability to inhibit T3SS in C. rodentium, suggesting structural modifications could enhance activity .
Ecotoxicological AssessmentEvaluated the stability and potential environmental impact of similar compounds, indicating a need for further research on human health implications .

Q & A

Basic Research Questions

Q. How is the molecular structure of 3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one determined using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed, with data collected at low temperatures (e.g., 113 K) to minimize thermal motion artifacts. The compound crystallizes in the monoclinic space group P2₁/n, with lattice parameters refined using programs like SHELXTL or CrystalClear. Hydrogen atoms are typically constrained using riding models, and non-hydrogen atoms are refined anisotropically. The chair conformation of the cyclohexane ring and dihedral angles between aromatic systems (e.g., 69.89° between the spiro-linked rings) are key structural features .

Q. What are the key steps in synthesizing this compound?

  • Methodological Answer : A common route involves reacting 3-(2,4-dichlorophenyl)-2,4-dioxo-1-oxaspiro[4.5]decane with sodium carbonate in water, followed by toluene-mediated dehydration. Subsequent alkylation with reagents like 2-chloro-6-(chloromethyl)pyridine in N,N-dimethylformamide (DMF) at 100°C for 4 hours yields the target compound. Crystallization from methanol or acetone-methanol mixtures produces single crystals suitable for SCXRD .

Q. How is purity and identity characterized in this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard. Spectroscopic techniques include nuclear magnetic resonance (NMR) for confirming substituent positions and hydrogen bonding, and mass spectrometry (MS) for verifying molecular weight (e.g., m/z 313.174 for [M+H]⁺). Infrared (IR) spectroscopy identifies functional groups like the hydroxyl and carbonyl moieties .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., thermal parameters, residual density) be resolved during refinement?

  • Methodological Answer : Discrepancies arise from disordered solvent molecules or dynamic disorder in flexible groups. Using the SHELXL refinement package, anisotropic displacement parameters (ADPs) are adjusted, and twin refinement is applied for twinned crystals. Residual electron density peaks (>0.3 eÅ⁻³) are analyzed for missed solvent molecules, and hydrogen-bonding networks are validated using tools like PLATON .

Q. What strategies optimize synthetic yield and purity for large-scale preparation?

  • Methodological Answer : Reaction conditions are optimized by varying solvents (e.g., replacing DMF with acetonitrile for better solubility) and catalysts (e.g., phase-transfer catalysts for biphasic systems). Temperature-controlled dehydration (e.g., using Dean-Stark traps) minimizes side reactions. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in acetone improves purity .

Q. How do hydrogen-bonding networks influence crystal packing and stability?

  • Methodological Answer : Intermolecular C–H···O hydrogen bonds (e.g., between the hydroxyl group and carbonyl oxygen) stabilize the crystal lattice. Graph set analysis (e.g., R₂²(8) motifs) identifies recurring patterns, while Hirshfeld surface analysis quantifies interaction contributions (e.g., Cl···H contacts in dichlorophenyl groups). These interactions are critical for predicting solubility and melting behavior .

Q. How should bioactivity assays be designed to evaluate pesticidal efficacy, and how are conflicting data interpreted?

  • Methodological Answer : Bioassays against target species (e.g., mites) follow OECD guidelines, using LC₅₀/EC₅₀ dose-response curves. Conflicting activity data may arise from stereochemical variations or metabolite interference (e.g., spirodiclofen vs. its hydroxy metabolite). Statistical tools like ANOVA and post-hoc tests (Tukey’s HSD) differentiate significant effects, while molecular docking studies correlate structural features (e.g., spirocyclic conformation) with target binding .

Q. What analytical methods detect and quantify this compound in environmental samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode is preferred for trace detection. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges. Method validation includes spike-recovery tests (70–120% acceptable range) and comparison with EPA tolerance thresholds (e.g., 20–35 ppm in citrus oil) .

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